3-Phenoxybenzonitrile

Description

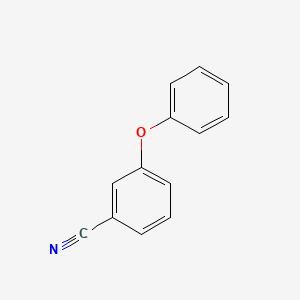

3-Phenoxybenzonitrile (CAS: 50789-45-2) is a benzonitrile derivative with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol. Structurally, it consists of a benzonitrile core (a benzene ring with a cyano group at the third position) substituted with a phenoxy group at the same position (Figure 1).

Properties

IUPAC Name |

3-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUQEIIFTPFARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392256 | |

| Record name | 3-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50789-45-2 | |

| Record name | 3-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzonitrile with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-Phenoxybenzoic acid.

Reduction: 3-Phenoxybenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

3-Phenoxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for several chemical transformations, making it a versatile building block in synthetic organic chemistry.

Reaction Pathways

- Nucleophilic Substitution: The presence of the nitrile group allows for nucleophilic attack, facilitating the synthesis of more complex molecules.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Forms substituted benzonitriles | Potassium carbonate in DMF |

| Coupling Reactions | Produces complex aromatic compounds | Palladium catalysts |

Biological Applications

This compound has been explored for its biological activities, particularly as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain substitutions on the phenoxy group enhance its efficacy against bacterial strains.

Insecticidal Properties

This compound is also recognized for its role in the development of pyrethroid insecticides. It acts as a precursor for synthesizing more complex insecticidal agents that target the nervous systems of insects.

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are being investigated for their potential as drug candidates.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the phenoxy and benzonitrile moieties can significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance potency against specific biological targets.

Case Study: Drug Development

A notable case study involves the development of a new class of calcium channel blockers derived from this compound. These compounds demonstrated improved pharmacokinetic properties and stability in biological systems, indicating their potential as therapeutic agents for cardiovascular diseases .

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in various industrial processes.

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals used in coatings, plastics, and agrochemicals. Its unique chemical properties facilitate the creation of materials with desirable characteristics such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzonitrile depends on its specific application. In general, it interacts with molecular targets through its nitrile and phenoxy functional groups. These interactions can influence various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Reactivity and Functionalization

- Electrophilic Substitution: The phenoxy group in this compound acts as an electron-donating group, directing electrophilic attacks to the para position of the benzene ring. This contrasts with 3-Nitrobenzonitrile, where the nitro group (electron-withdrawing) deactivates the ring, reducing reactivity .

- Reduction: Unlike this compound, 3-Methoxybenzonitrile can be reduced to aldehydes using DIBAL-H, highlighting the influence of substituents on reduction pathways .

Biological Activity

3-Phenoxybenzonitrile, a compound belonging to the class of phenoxy compounds, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a benzonitrile moiety. Its molecular formula is . The compound's structure allows it to engage in various biochemical interactions, particularly with enzymes and receptors.

Enzyme Interactions

Research indicates that this compound can interact with specific enzymes, influencing their activity. These interactions may lead to either inhibition or activation of the enzymes involved. For instance, it has been observed to modulate metabolic pathways by altering the expression of genes related to these pathways .

| Enzyme | Effect of this compound |

|---|---|

| Cytochrome P450 | Inhibition |

| Acetylcholinesterase | Activation |

| Phosphodiesterase 4 (PDE4) | Modulation |

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It modulates key signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Alters the transcription of genes involved in metabolic processes.

- Cellular Metabolism : Affects metabolic flux within cells, potentially leading to altered energy production and utilization.

Study on Insecticidal Activity

A significant study focused on the insecticidal properties of this compound revealed its effectiveness against various pests. The compound exhibited potent activity comparable to established insecticides, making it a candidate for agricultural applications .

In Vitro Studies

In vitro studies have shown that long-term exposure to this compound can lead to changes in cellular function. These alterations include modifications in metabolic activity and increased oxidative stress in certain cell lines .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in several areas:

- Anti-cancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through its effects on specific signaling pathways.

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions due to its ability to modulate neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.